molecular formula C18H20ClNO8 B13434242 N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B13434242
M. Wt: 413.8 g/mol
InChI Key: TXSDPHJZLZQZTQ-XAMVCXPESA-N
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Description

N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a complex organic compound with a unique structure that includes a chromenyl group, multiple hydroxyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide typically involves multiple steps. The process begins with the preparation of the chromenyl intermediate, which is then coupled with a sugar derivative to form the final compound. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The chromenyl group can be reduced to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromenyl derivatives and sugar-based acetamides. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is unique due to its combination of a chromenyl group with multiple hydroxyl groups and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20ClNO8

Molecular Weight

413.8 g/mol

IUPAC Name

N-[(2S,5S)-2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C18H20ClNO8/c1-7-3-14(23)26-11-5-12(10(19)4-9(7)11)27-18-15(20-8(2)22)17(25)16(24)13(6-21)28-18/h3-5,13,15-18,21,24-25H,6H2,1-2H3,(H,20,22)/t13?,15?,16-,17?,18-/m1/s1

InChI Key

TXSDPHJZLZQZTQ-XAMVCXPESA-N

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3C(C([C@@H](C(O3)CO)O)O)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)CO)O)O)NC(=O)C

Origin of Product

United States

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